molecular formula C17H19N3O2 B2447943 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 2194845-29-7

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No. B2447943
M. Wt: 297.358
InChI Key: BDDFHBFCRLONDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the signaling pathways of immune cells, and its inhibition has shown promising results in the treatment of various autoimmune diseases.

Scientific Research Applications

Synthesis and Process Research

One significant area of research involves the synthesis of pyrimidine derivatives, which serve as crucial intermediates in the production of various pharmaceuticals. For example, studies have detailed the synthesis processes for compounds like 4,6-Dichloro-2-methylpyrimidine, highlighting its role as an intermediate in creating anticancer drugs such as dasatinib. These processes emphasize the importance of optimal conditions for achieving high yields, showcasing the chemical’s versatility in drug synthesis (Guo Lei-ming, 2012).

Antimicrobial Activity

Research into pyrimidine derivatives has also uncovered their potential as antimicrobial agents. A series of pyrimidine-based compounds were synthesized and evaluated for their antibacterial and antifungal activities, comparing favorably with standard drugs like streptomycin and fusidic acid. This demonstrates the potential of pyrimidine derivatives in developing new antimicrobial therapies (A. Hossan et al., 2012).

Anticancer Research

Pyrimidine derivatives have been explored for their anticancer activities as well. For instance, research on 5-deaza analogues of aminopterin and folic acid has shown significant in vitro and in vivo anticancer properties, underscoring the role of pyrimidine structures in the design of anticancer drugs (T. Su et al., 1986).

Antiviral and Anti-inflammatory Applications

Pyrimidine derivatives have shown promise in antiviral and anti-inflammatory applications. For example, compounds synthesized from chloropyridinyl neonicotinoid insecticides, which share structural similarities with the compound of interest, have been studied for their metabolic pathways in mice, providing insights into their potential pharmacological applications (Kevin A. Ford & J. Casida, 2006).

Analytical Method Development

Additionally, pyrimidine derivatives are used in developing analytical methods for drug analysis. For instance, a rapid chemometric reverse-phase HPLC method was developed for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations, demonstrating the utility of pyrimidine-based compounds in enhancing analytical techniques (S. B. Kanthale et al., 2020).

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-15(7-12)22-10-17(21)18-9-14-8-16(13-5-6-13)20-11-19-14/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFHBFCRLONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

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